3-Cyano-5-(2-formylphenyl)phenol
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Overview
Description
3-Cyano-5-(2-formylphenyl)phenol is an organic compound that belongs to the class of substituted phenols. This compound is characterized by the presence of a cyano group (-CN) and a formyl group (-CHO) attached to a phenyl ring. Substituted phenols are widely used in various fields due to their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(2-formylphenyl)phenol can be achieved through various synthetic routes. One common method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, allowing for the efficient transformation of arylboronic acids into substituted phenols .
Industrial Production Methods
Industrial production methods for substituted phenols, including this compound, often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the ipso-hydroxylation method makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(2-formylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and organic hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Cyano-5-(2-formylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2-formylphenyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyano and formyl groups can participate in various chemical reactions, modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-(3-formylphenyl)phenol: Similar structure with the cyano and formyl groups in different positions.
3-Cyano-4-(2-formylphenyl)phenol: Another positional isomer with different chemical properties.
Uniqueness
3-Cyano-5-(2-formylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(2-formylphenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,9,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDFENGPBJLKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684641 |
Source
|
Record name | 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-41-2 |
Source
|
Record name | 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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